molecular formula C18H15N3O4S B2842612 4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021025-09-1

4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2842612
CAS No.: 1021025-09-1
M. Wt: 369.4
InChI Key: KUUACLXPRDMUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and thiophene intermediates, followed by their coupling with a pyrrolo[3,4-d]pyrimidine core. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-benzodioxol-5-yl)-6-[(thiophen-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-17-15-12(8-21(17)7-11-2-1-5-26-11)19-18(23)20-16(15)10-3-4-13-14(6-10)25-9-24-13/h1-6,16H,7-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUACLXPRDMUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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